2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
Description
2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a synthetic heterocyclic compound featuring a fused pyrido-indole scaffold. Its structure includes a tetrahydro-1H-pyrido[4,3-b]indole core substituted with an acetyl group at position 2 and a bromine atom at position 8 (Figure 1). The bromine substituent enhances molecular weight and may influence lipophilicity, while the acetyl group could modulate electronic properties and binding interactions. Industrial-grade synthesis of this compound is documented, with a purity of 99% and packaging in 25 kg cardboard drums .
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
1-(8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C13H13BrN2O/c1-8(17)16-5-4-13-11(7-16)10-6-9(14)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3 |
InChI Key |
SCWPHCGAFQONFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the tetrahydro-1H-pyrido[4,3-b]indole scaffold.
- Introduction of bromine at the 8-position.
- Selective acetylation at the 2-position.
The synthetic routes typically start from substituted indole derivatives or related intermediates, followed by cyclization and functional group transformations.
Pictet–Spengler Reaction-Based Synthesis
A key step in the synthesis of tetrahydro-pyridoindoles is the Pictet–Spengler reaction , which forms the tetrahydro-β-carboline core by condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions.
Procedure: L-tryptophan methyl ester is condensed with methyl 4-oxobutanoate in dichloromethane at 0 °C using excess trifluoroacetic acid (TFA) to yield the tetrahydro-pyridoindole intermediate with good diastereoselectivity (4:1 dr) and 61% yield.
Notes: This reaction proceeds under kinetic control and allows for stereoselective introduction of chirality at the C1 position.
Bromination at the 8-Position
Selective bromination is achieved on the tetrahydro-1H-pyrido[4,3-b]indole core, typically at the 8-position, using electrophilic brominating agents.
Acetylation at the 2-Position
The acetyl group at position 2 is introduced by reaction with acetyl chloride or related acyl chlorides in the presence of a base such as triethylamine.
Example: The reaction of 1,2,3,4-tetrahydro-γ-carboline derivatives with acetyl chloride in dichloromethane containing triethylamine at room temperature leads to 2-acetyl-substituted products with yields around 84%.
Other acylations include benzoyl chloride, benzyl chloroformate, and p-toluenesulfonyl chloride to afford analogous derivatives, demonstrating the versatility of this step.
Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization
Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at specific positions, followed by acetylation steps.
For instance, triflate intermediates are coupled with pinacol boronate reagents to incorporate substituents, followed by Boc group cleavage and acetylation via acid chlorides to yield acetyl-protected products.
Purification is typically performed by reversed-phase high-performance liquid chromatography (HPLC) to obtain pure compounds.
Ullmann-Type Reaction and Microwave-Assisted Cyclization
Introduction of substituents such as R4 groups can be achieved via Ullmann-type coupling reactions.
Microwave irradiation at elevated temperatures (e.g., 170 °C for 2 hours) has been used to accelerate cyclization and coupling steps, improving reaction efficiency.
Data Table Summarizing Key Preparation Steps
Analytical Characterization Data
Melting Points: For acetylated derivatives, melting points around 256–257 °C have been reported.
Infrared (IR) Spectroscopy: Characteristic carbonyl stretching bands (around 1600–1700 cm⁻¹) confirm acetylation.
Nuclear Magnetic Resonance (NMR): Proton NMR signals for aromatic and aliphatic protons, including singlets for acetyl methyl groups and characteristic chemical shifts for the tetrahydro-pyridoindole core, are consistent with the proposed structures.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and substitution pattern.
Summary of Research Discoveries and Improvements
The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydro-pyridoindole scaffold with stereochemical control.
Electrophilic bromination is effective for selective 8-position substitution without affecting other sensitive sites.
Acetylation at the 2-position is efficiently achieved under mild conditions with high yields.
Modern synthetic methods incorporate palladium-catalyzed cross-coupling and microwave-assisted reactions to enhance functional group diversity and reaction efficiency.
Purification by column chromatography and preparative HPLC ensures high purity of final compounds.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole can be contextualized by comparing it to structurally related analogs. Key derivatives and their attributes are summarized below:
Table 1: Structural and Functional Comparison of Pyrido[4,3-b]indole Derivatives
Key Observations
Fluorine at position 8 (8-Fluoro analog) reduces steric bulk and may improve metabolic stability compared to bromine . Acetylation at position 2 introduces a ketone group, which could participate in hydrogen bonding or serve as a metabolic liability compared to methyl or hydrogen substituents .
Biological Relevance :
- Compounds sharing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (e.g., Hit-7(1), Hit-8(2), Hit-9(3)) demonstrated dual efficacy on wild-type and mutant CFTR channels, with activity levels comparable to the clinical drug VX-770 .
- The acetyl group in the target compound may fine-tune potency or selectivity, though specific data on its CFTR activity remain unpublished .
Industrial and Synthetic Accessibility :
- Brominated derivatives (e.g., 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) are commercially available at 99% purity, indicating scalable synthesis routes .
- Methyl and carboxylic acid derivatives (e.g., 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride) highlight the scaffold’s versatility for further functionalization .
Structure-Activity Relationship (SAR) Insights
- Fluorine, being smaller, may favor different binding conformations .
- Position 2 Modifications : Acetyl groups introduce polarity and hydrogen-bond acceptor capacity, whereas methyl groups prioritize hydrophobicity and metabolic resistance .
- Core Scaffold : The tetrahydro-1H-pyrido[4,3-b]indole structure is critical for CFTR modulation, as evidenced by consistent hit identification in HTS campaigns .
Biological Activity
2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound belonging to the indole family, characterized by a unique molecular structure that incorporates both acetyl and bromo functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure
- Molecular Formula : C13H13BrN2O
- Molecular Weight : 293.16 g/mol
The structure features a tetrahydro-pyrido[4,3-b]indole framework, which is significant for its reactivity and interaction with biological targets. The presence of the acetyl and bromo groups enhances its solubility and biological activity compared to related compounds lacking these substituents.
Comparison with Related Compounds
| Compound Name | Key Differences |
|---|---|
| 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole | Lacks the bromo group |
| 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole | Lacks the acetyl group |
| 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole | Contains a methyl group instead of acetyl |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant by protecting cells against oxidative stress caused by reactive oxygen species (ROS) .
-
Cholinesterase Inhibition : Studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
- IC50 Values : Specific derivatives have been reported with IC50 values indicating their potency against these enzymes.
- Neuroprotective Effects : In vivo studies suggest that the compound may improve cognitive functions and mitigate neurodegeneration in models of Parkinson's disease .
The exact mechanisms of action for this compound are still under investigation. However, it is believed that interactions with specific molecular targets within cells play a crucial role in its pharmacological profile.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neurodegeneration : In a Drosophila model of Parkinson's disease, administration of the compound at a concentration of 50 μM resulted in enhanced movement and reduced loss of dopaminergic neurons .
- Cholinesterase Inhibition Study : A recent study demonstrated that derivatives of this compound exhibited significant inhibition against AChE and BChE with varying degrees of potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
